molecular formula C10H19N3 B15240164 4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15240164
M. Wt: 181.28 g/mol
InChI Key: FXILITKWZBZTNA-UHFFFAOYSA-N
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Description

4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an ethyl group at the 4-position, a 3-methylbutan-2-yl group at the 3-position, and an amine group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of substituents: The ethyl and 3-methylbutan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.

    Amination: The amine group can be introduced via nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-(3-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with different positions of the ethyl and 3-methylbutan-2-yl groups.

    4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with a different alkyl group.

    4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-4-amine: Similar structure with the amine group at a different position.

Uniqueness

4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-ethyl-5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-8-9(7(4)6(2)3)12-13-10(8)11/h6-7H,5H2,1-4H3,(H3,11,12,13)

InChI Key

FXILITKWZBZTNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C(C)C(C)C

Origin of Product

United States

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